Brigatinib (AP-26113) Brigatinib (AP-26113) Brigatinib, also known as AP-26113, is an orally active, potent and selective Dual ALK/EGFR inhibitor. AP26113 binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells. In addition, AP26113 appears to overcome mutation-based resistance. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors. EGFR is overexpressed in a variety of cancer cell types.
Brand Name: Vulcanchem
CAS No.: 1197953-54-0
VCID: VC0522029
InChI: InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
SMILES: CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
Molecular Formula: C29H39ClN7O2P
Molecular Weight: 584.10176

Brigatinib (AP-26113)

CAS No.: 1197953-54-0

Inhibitors

VCID: VC0522029

Molecular Formula: C29H39ClN7O2P

Molecular Weight: 584.10176

Purity: >98% (or refer to the Certificate of Analysis)

Brigatinib (AP-26113) - 1197953-54-0

CAS No. 1197953-54-0
Product Name Brigatinib (AP-26113)
Molecular Formula C29H39ClN7O2P
Molecular Weight 584.10176
IUPAC Name 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
Standard InChIKey AILRADAXUVEEIR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
Appearance Light yellow solid powder
Description Brigatinib, also known as AP-26113, is an orally active, potent and selective Dual ALK/EGFR inhibitor. AP26113 binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells. In addition, AP26113 appears to overcome mutation-based resistance. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors. EGFR is overexpressed in a variety of cancer cell types.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AP26113; AP-26113; AP 26113, Brigatinib; Alunbrig.
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3: Monzonís X, Arriola E. Early Onset Pulmonary Toxicity With Lorlatinib in a Patient With Previous Pulmonary Toxicity From Brigatinib. J Thorac Oncol. 2019 Nov;14(11):e247-e248. doi: 10.1016/j.jtho.2019.06.013. PubMed PMID: 31668321.
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8: Hamilton G, Hochmair MJ. An evaluation of brigatinib as a promising treatment option for non-small cell lung cancer. Expert Opin Pharmacother. 2019 Sep;20(13):1551-1561. doi: 10.1080/14656566.2019.1643839. Epub 2019 Jul 22. Review. PubMed PMID: 31328968.
9: Morgado F, Calvão J, Barata F, Gonçalo M. Phototoxic reaction to brigatinib - a new photosensitizing drug. J Eur Acad Dermatol Venereol. 2019 Dec;33(12):e491-e492. doi: 10.1111/jdv.15818. Epub 2019 Jul 30. PubMed PMID: 31325397.
10: Hochmair M, Weinlinger C, Schwab S, Naber J, Setinek U, Krenbek D, Urban MH, Fabikan H, Watzka S, Koger R, Fazekas A, Bitterlich E, Valipour A, Burghuber OC. Treatment of ALK-rearranged non-small-cell lung cancer with brigatinib as second or later lines: real-world observations from a single institution. Anticancer Drugs. 2019 Aug;30(7):e0787. doi: 10.1097/CAD.0000000000000787. PubMed PMID: 31305295.
11: Tugnait M, Gupta N, Hanley MJ, Sonnichsen D, Kerstein D, Dorer DJ, Venkatakrishnan K, Narasimhan N. Effects of Strong CYP2C8 or CYP3A Inhibition and CYP3A Induction on the Pharmacokinetics of Brigatinib, an Oral Anaplastic Lymphoma Kinase Inhibitor, in Healthy Volunteers. Clin Pharmacol Drug Dev. 2019 Jul 9. doi: 10.1002/cpdd.723. [Epub ahead of print] PubMed PMID: 31287236.
12: Gaye E, Geier M, Bore P, Guilloïque M, Lucia F, Quéré G, Gouva S, Robinet G, Descourt R. Intra-cranial efficacy of brigatinib in an ALK-positive non-small cell lung cancer patient presenting leptomeningeal carcinomatosis. Lung Cancer. 2019 Jul;133:1-3. doi: 10.1016/j.lungcan.2019.04.013. Epub 2019 Apr 20. PubMed PMID: 31200813.
13: Kawata AK, Lenderking WR, Eseyin OR, Kerstein D, Huang J, Huang H, Zhang P, Lin HM. Converting EORTC QLQ-C30 scores to utility scores in the brigatinib ALTA study. J Med Econ. 2019 Sep;22(9):924-935. doi: 10.1080/13696998.2019.1624080. Epub 2019 Jun 25. PubMed PMID: 31125274.
14: Umbela S, Ghacha S, Matuknauth R, Gause S, Joshee S, Deshmukh RR. Brigatinib: New-generation ALK inhibitor for nonsmall cell lung cancer. Curr Probl Cancer. 2019 Dec;43(6):100477. doi: 10.1016/j.currproblcancer.2019.03.005. Epub 2019 May 6. Review. PubMed PMID: 31109722.
15: Camidge DR, Pabani A, Miller RM, Rizvi NA, Bazhenova L. Management Strategies for Early-Onset Pulmonary Events Associated with Brigatinib. J Thorac Oncol. 2019 Sep;14(9):1547-1555. doi: 10.1016/j.jtho.2019.04.028. Epub 2019 May 18. PubMed PMID: 31108247.
16: Hochmair M, Weinlinger C, Prosch H. Intracranial remission with brigatinib rechallenge as fifth-line ALK inhibition therapy in a lung cancer patient. Anticancer Drugs. 2019 Nov;30(10):1058-1060. doi: 10.1097/CAD.0000000000000800. PubMed PMID: 31033499.
17: Mehlman C, Chaabane N, Lacave R, Kerrou K, Ruppert AM, Cadranel J, Fallet V. Ceritinib ALK T1151R Resistance Mutation in Lung Cancer With Initial Response to Brigatinib. J Thorac Oncol. 2019 May;14(5):e95-e96. doi: 10.1016/j.jtho.2018.12.036. PubMed PMID: 31027750.
18: Bender L, Meyer G, Quoix E, Mennecier B. Ceritinib-related interstitial lung disease improving after treatment cessation without recurrence under either crizotinib or brigatinib: a case report. Ann Transl Med. 2019 Mar;7(5):106. doi: 10.21037/atm.2019.01.24. PubMed PMID: 31019956; PubMed Central PMCID: PMC6462648.
19: Melosky B, Cheema P, Liu G. Brigatinib is another treatment option for patients diagnosed with advanced ALK-positive non-small-cell lung cancer who are treatment-naïve or who have progressed on or are intolerant to crizotinib. Curr Oncol. 2019 Feb;26(1):e119-e120. doi: 10.3747/co.26.4809. Epub 2019 Feb 1. PubMed PMID: 30853819; PubMed Central PMCID: PMC6380641.
20: Ali R, Arshad J, Palacio S, Mudad R. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. Drug Des Devel Ther. 2019 Feb 8;13:569-580. doi: 10.2147/DDDT.S147499. eCollection 2019. Review. PubMed PMID: 30804663; PubMed Central PMCID: PMC6372006.
PubChem Compound 68165256
Last Modified Nov 11 2021
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